For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Perfluorooctane: Chemical Structure and Properties
Abstract
Perfluorooctane (PFO), a fully fluorinated derivative of octane, is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique physicochemical properties, including exceptional thermal stability, chemical inertness, and low surface tension, have led to its use in specialized applications ranging from high-voltage electronics to advanced medical procedures. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of perfluorooctane. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document distinguishes perfluorooctane (C₈F₁₈) from related, more widely discussed compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), and details relevant experimental methodologies for its analysis.
Chemical Identity and Structure
Perfluorooctane is a straight-chain fluoroalkane where all hydrogen atoms of the parent hydrocarbon, octane, have been replaced by fluorine atoms.[1][2] This complete fluorination is responsible for its distinct properties.
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IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluorooctane[1]
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Synonyms: Octadecafluorooctane, Perfluoro-n-octane, n-Perfluorooctane, PF5080[1][2][5][6]
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the molecule's high stability.[7] The fluorine atoms create a dense electron shield around the carbon backbone, protecting it from chemical attack.
| Identifier Type | Value | Source |
| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [5] |
| InChI | InChI=1S/C8F18/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | [5] |
| InChIKey | YVBBRRALBYAZBM-UHFFFAOYSA-N | [5] |
Physicochemical Properties
Perfluorooctane is a colorless, odorless, and dense liquid at room temperature.[2][5][6] Its properties are dominated by the strong C-F bonds and the resulting low intermolecular forces.
| Property | Value | Conditions | Source |
| Molecular Weight | 438.06 g/mol | [1][3] | |
| Appearance | Clear, colorless liquid | Standard | [5] |
| Density | 1.766 g/mL | at 25 °C | [5] |
| Melting Point | -25 °C (248 K) | [5] | |
| Boiling Point | 103-104 °C (376-377 K) | [5] | |
| Solubility in Water | ~10 ppm (insoluble) | [3][5] | |
| Refractive Index | 1.3 | at 20 °C | |
| Vapor Pressure | 1.7 atm (Critical Pressure) | [8] | |
| Thermal Stability | High | [2][6] | |
| Chemical Stability | Highly inert, resistant to acids, bases, and oxidants | [5][7] |
Synthesis and Reactivity
Synthesis Methods
Industrial-scale production of perfluorooctane and other perfluorocarbons has historically relied on two main methods:
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Electrochemical Fluorination (ECF): Also known as the Simons process, this method involves the electrolysis of a hydrocarbon precursor (in this case, a derivative of octane or nonanoic acid) in anhydrous hydrogen fluoride.[5][9] This process results in the substitution of all C-H bonds with C-F bonds. A mixture of linear and branched isomers is typically produced.[10]
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Fowler Process: This process uses high-valency metal fluorides, such as cobalt(III) fluoride (CoF₃), to fluorinate the hydrocarbon vapor at elevated temperatures. The CoF₂ produced is then regenerated by passing fluorine gas over it. This method provides a more controlled fluorination.[5]
Reactivity and Decomposition
Perfluorooctane is exceptionally non-reactive due to the strength and stability of the C-F bonds.[5][6][7] It is resistant to most chemical agents and does not biodegrade under typical environmental conditions.[11]
While highly stable, thermal decomposition can occur at very high temperatures, such as those found in incinerators.[12] Studies on related PFAS compounds like PFOS and PFOA show that thermal degradation pathways can involve the elimination of HF and the formation of shorter-chain perfluorinated compounds.[13] The complete mineralization of such compounds often requires advanced, high-energy processes.[14][15]
Applications in Research and Development
The unique properties of perfluorooctane make it valuable in several high-technology and medical fields.
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Dielectric Fluids: Its high dielectric strength and thermal stability make it an excellent substitute for insulating oil in high-voltage electronics like transformers and capacitors.[5][6]
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Heat Transfer Agents: Marketed under trade names like Fluorinert PF-5080, it is used as a heat transfer fluid in demanding applications, including electronics cooling and industrial processes, due to its wide liquid range and inertness.[5][6]
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Medical Applications:
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Liquid Ventilation: Perfluorooctane has been investigated as a breathable fluid for partial liquid ventilation in patients with acute respiratory distress syndrome (ARDS). Its high oxygen and carbon dioxide solubility allows for gas exchange directly in the fluid-filled lung.[5]
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Ophthalmic Surgery: It is used as a temporary retinal tamponade agent in complex vitreoretinal surgeries to help reattach a detached retina.[3][5]
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Industrial and Laboratory Uses: It serves as a surfactant, lubricant, and solvent in specialized industrial processes and is used as a standard for PFAS testing.[2][6]
Experimental Protocols and Methodologies
The analysis of perfluorooctane and other PFAS compounds in environmental or biological matrices requires sensitive and specific analytical techniques due to their low concentrations and potential for matrix interference.
General Analytical Workflow for PFAS Quantification
A common methodology for the quantification of PFAS, including perfluorooctane, in water or serum samples involves Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]
Methodology Outline:
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Sample Collection: Samples (e.g., water, serum) are collected in polypropylene containers to avoid contamination from other materials like glass, which can adsorb PFAS.
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Sample Preparation (Solid Phase Extraction - SPE):
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The sample is passed through an SPE cartridge (e.g., a weak anion exchange or reversed-phase polymer cartridge).[18]
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Interfering substances from the sample matrix are washed away from the cartridge using a weak solvent.
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The retained PFAS analytes, including perfluorooctane, are then eluted from the cartridge with a stronger solvent like methanol or acetonitrile.[16][18]
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The eluate is concentrated to a small volume to increase analyte concentration before analysis.
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Instrumental Analysis (LC-MS/MS):
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The concentrated extract is injected into a High-Performance Liquid Chromatography (HPLC) system.[19]
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The analytes are separated on a reversed-phase column (e.g., a C18 column).
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The separated compounds are then introduced into a tandem mass spectrometer, typically using a negative-ion electrospray ionization (ESI) source.
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The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity for each specific PFAS compound.[17]
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Data Analysis and Quantification:
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The concentration of perfluorooctane in the original sample is determined by comparing the peak area of the analyte to that of a known concentration of an isotopically labeled internal standard, using a calibration curve.[17]
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Below is a visualization of this typical experimental workflow.
Workflow for the analysis of Perfluorooctane in environmental or biological samples.
Safety and Toxicology
Perfluorooctane itself is considered chemically inert and has low acute toxicity.[5] However, like all PFAS, it is classified as a "forever chemical" because of its extreme persistence in the environment.[20]
It is critical to distinguish perfluorooctane (C₈F₁₈) from other 8-carbon perfluorinated compounds that have been extensively studied for their toxicity, such as:
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Perfluorooctanoic Acid (PFOA): A perfluorinated carboxylic acid (C₇F₁₅COOH) that has been linked to various adverse health effects, including liver toxicity, developmental issues, and cancer.[21][22][23]
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Perfluorooctane Sulfonate (PFOS): A perfluorinated sulfonic acid (C₈F₁₇SO₃H) that is also persistent, bioaccumulative, and associated with developmental, reproductive, and systemic effects.[9][20][22]
While perfluorooctane does not possess the functional acid groups of PFOA and PFOS, its environmental persistence warrants careful handling and disposal to minimize environmental release.[6]
Conclusion
Perfluorooctane is a highly stable fluorocarbon with a unique set of properties that make it indispensable in several specialized technological and medical applications. Its chemical inertness, thermal stability, and low surface tension are its defining features. While it is a valuable compound, its identity as a PFAS necessitates an awareness of its environmental persistence. A clear understanding of its structure and properties, as distinct from other PFAS like PFOA and PFOS, is essential for its responsible use in research, development, and industrial applications.
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